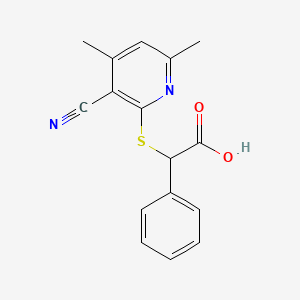

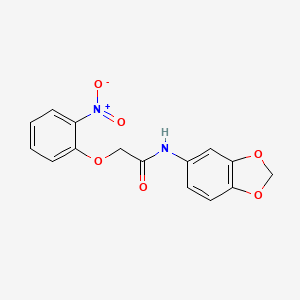

N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide derivatives involves various methods. For instance, a reductive cyclization method was developed for the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride in ethanol–water . Another paper describes a one-pot palladium-mediated synthesis of N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide, which is a precursor to a PET biomarker . These methods highlight the versatility of synthetic approaches for acetamide derivatives, which could be applicable to the synthesis of "N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide."

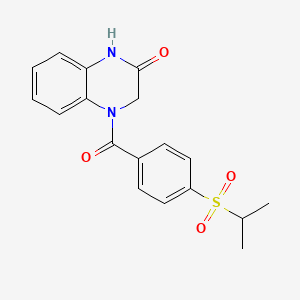

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . Similarly, the crystal and molecular structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide was determined, revealing the presence of N-H...O hydrogen bonds . These studies demonstrate the importance of structural analysis in understanding the properties of acetamide derivatives.

Chemical Reactions Analysis

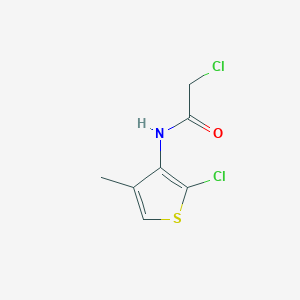

The bioactivity of acetamide derivatives is often related to their chemical reactivity. For instance, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides were found to undergo various transformations, including glucosylation and sulfation, as detoxification pathways in different organisms . The synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide involved nucleophilic aromatic substitution reactions . These reactions are crucial for the functionalization and application of acetamide derivatives in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of nitro and acetamido groups in the molecules of o-nitroacetanilide and its derivatives affects the chemical shift of neighboring protons in NMR spectroscopy . The bioactivity of these compounds, such as their phytotoxic effects and gene expression alterations in plants, is also a significant aspect of their chemical properties . Understanding these properties is essential for the development of new compounds with desired biological activities.

科学的研究の応用

Synthesis of AB-type Monomers for Polybenzimidazoles

The chemical compound N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide and its derivatives are utilized in the synthesis of AB-type monomers for polybenzimidazoles. This process involves the SN Ar reaction, leading to the development of novel monomers that could potentially have applications in creating high-performance polymers with unique thermal and chemical resistance properties. The research conducted by Begunov and Valyaeva (2015) highlights the potential of these compounds in polymer chemistry, particularly in synthesizing new materials with desirable mechanical and thermal characteristics Begunov & Valyaeva, 2015.

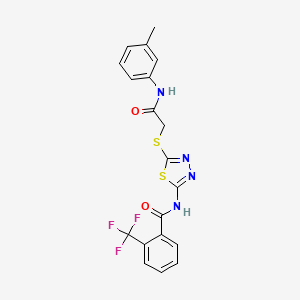

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into the derivatives of N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide has shown promising anticancer, anti-inflammatory, and analgesic properties. Rani et al. (2014) developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents, focusing on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Their findings suggest that certain compounds exhibit significant anticancer and anti-inflammatory activities, potentially offering new avenues for therapeutic development against diseases like breast cancer and neuroblastoma Rani, Pal, Hegde, & Hashim, 2014.

Bioactive Nitrosylated and Nitrated Derivatives

Girel et al. (2022) explored the bioactivity of nitrosylated and nitrated derivatives of N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide, focusing on their phytotoxic metabolites. These compounds were evaluated for their effects on various microorganisms and plants, revealing insights into their potential applications in understanding plant-microbe interactions and the development of bioactive substances with specific biological activities Girel, Schütz, Bigler, Dörmann, & Schulz, 2022.

Antioxidant and Anti-inflammatory Compounds

The synthesis and evaluation of novel derivatives of N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide have also been explored for their potential antioxidant and anti-inflammatory properties. Koppireddi et al. (2013) reported on a series of novel compounds evaluated for their anti-inflammatory and antioxidant activity, indicating that certain derivatives could serve as effective treatments for inflammatory conditions and oxidative stress Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013.

作用機序

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Given the lack of specific target information, it is challenging to predict the exact biochemical pathways this compound might influence .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-1,3-benzodioxol-5-yl-2-(2-nitrophenoxy)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O6/c18-15(8-21-12-4-2-1-3-11(12)17(19)20)16-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOKBGBFMIXDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795050 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)

![1-(3-methoxybenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2542761.png)

![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)

![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)

![N-(3,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2542765.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)

![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2542774.png)